![molecular formula C14H13N3O3 B5707029 {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as PCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PCA is a derivative of phenoxyacetic acid and pyridine, and it has been synthesized using different methods.
作用機序
The mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as DNA topoisomerase and acetylcholinesterase. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, in cells. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in cells. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to reduce the levels of lipid peroxidation and DNA damage in cells.
実験室実験の利点と制限
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has several advantages for lab experiments. It is easy to synthesize, and it has been shown to exhibit potent biological activities at low concentrations. However, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has some limitations for lab experiments. It is poorly soluble in water, which may limit its use in certain assays. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of the results.
将来の方向性
There are several future directions for the research on {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid. One potential area of research is the development of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid-based metal complexes for various applications, such as catalysis and drug delivery. Another area of research is the investigation of the potential use of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential toxicity in vivo.
Conclusion
In conclusion, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit anticancer, antifungal, and antibacterial properties. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been investigated for its potential use in the treatment of Alzheimer's disease. However, further studies are needed to elucidate the mechanism of action of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential toxicity in vivo.
合成法
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using different methods, including the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate, followed by reaction with 2-(2-hydroxyphenoxy)acetic acid. Another method involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate, followed by reaction with 2-(2-chloroethoxy)acetic acid, and then reaction with sodium hydroxide. These methods result in the formation of {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid as a white solid with a melting point of 218-220°C.
科学的研究の応用
{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been used as a chelating agent for heavy metals and as a ligand for metal complexes. Additionally, {2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been investigated for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-2-1-5-11(12)9-16-17-13-7-3-4-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVPUBULTBYKSV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=N2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


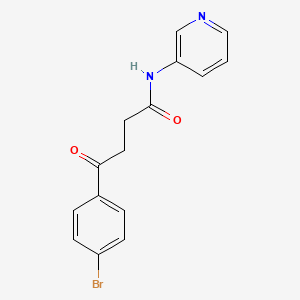
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)
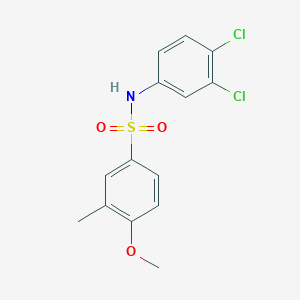
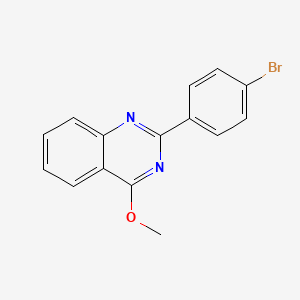
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)
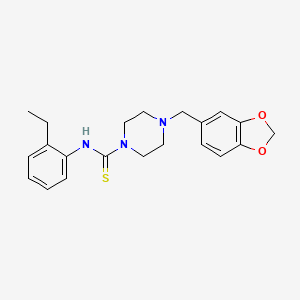
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
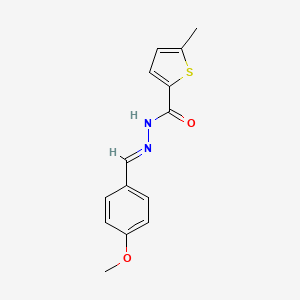
![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)